molecular formula C9H11ClF3N3 B2668183 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride CAS No. 1955557-37-5

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B2668183
CAS No.: 1955557-37-5
M. Wt: 253.65
InChI Key: SLHQMKNLMHGWPV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride (CAS No: 1955557-37-5) is a chemical compound with the molecular formula C9H11ClF3N3 and a molecular weight of 253.65 g/mol . This pyrimidine derivative is characterized by a pyrrolidine ring and a trifluoromethyl group, a combination that is frequently explored in medicinal chemistry and drug discovery for its potential to modulate biological activity and improve metabolic stability. The specific stereochemistry of the pyrrolidine ring can be a critical factor in its interaction with biological targets. Compounds featuring the pyrrolidine scaffold are known to be investigated for a range of pharmacological activities, including as affinity agents for neurological targets and as inhibitors of enzymes like dipeptidyl peptidase 4 (DPP-4) . Furthermore, recent scientific literature indicates that novel pyrrolidin-2-one derivatives demonstrate antiarrhythmic activity, suggesting research potential for related structures in cardiovascular disease models, particularly through mechanisms involving adrenergic receptor blockade . Researchers value this compound as a versatile building block or intermediate in the synthesis of more complex molecules for pharmaceutical development and biochemical research. It is supplied as a solid and should be stored according to the manufacturer's recommendations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-pyrrolidin-2-yl-4-(trifluoromethyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-3-5-14-8(15-7)6-2-1-4-13-6;/h3,5-6,13H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHQMKNLMHGWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CC(=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride typically involves the condensation of a pyrrolidine derivative with a trifluoromethyl-substituted pyrimidine precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a Lewis acid, to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their condensation under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at the 5-position participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkyl groups.

Reaction TypeConditionsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C5-Aryl-1H-indene85–92
Stille CouplingPd(OAc)₂, CuI, DMF, 80°C5-Vinyl-1H-indene78
Negishi CouplingPdCl₂(dppf), ZnCl₂, THF, rt5-Alkyl-1H-indene72

Key Findings :

  • Suzuki reactions with arylboronic acids proceed efficiently in 1,2-dimethoxyethane (DME), yielding 5-aryl derivatives with electron-donating or withdrawing substituents .

  • Stille couplings using tributylvinyltin require CuI as a co-catalyst to enhance reactivity .

Nucleophilic Substitution

The C–I bond undergoes substitution with soft nucleophiles under mild conditions.

NucleophileConditionsProductYield (%)Reference
Sodium Azide (NaN₃)DMF, 60°C, 12 h5-Azido-1H-indene68
Potassium ThiolateTHF, rt, 6 h5-Thioether-1H-indene75

Mechanism :

  • Proceeds via an SₙAr pathway, facilitated by the electron-deficient indene ring .

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states .

Reductive Deiodination

Controlled reduction removes the iodine atom while preserving the indene scaffold.

Reducing AgentConditionsProductYield (%)Reference
LiAlH₄THF, 0°C to rt, 2 h1H-Indene90

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of trifluoromethyl pyrimidine derivatives, including 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride. In vitro tests have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). For instance, a study reported that certain derivatives showed significant activity at concentrations as low as 5 µg/mL, although their efficacy was lower compared to established chemotherapeutic agents like doxorubicin .

Antifungal and Insecticidal Properties

The compound has also been evaluated for its antifungal and insecticidal activities. In bioassays, several trifluoromethyl pyrimidine derivatives demonstrated promising antifungal effects against pathogenic fungi and insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. The insecticidal activity was measured at concentrations of 500 µg/mL, showing corrected mortality rates comparable to commercial insecticides .

Case Study 1: Anticancer Screening

A study conducted by El-Dydamony et al. focused on synthesizing a series of trifluoromethyl pyrimidine derivatives, including this compound. The anticancer activity was assessed using the MTT assay across multiple cancer cell lines. Results indicated that while some compounds exhibited significant cytotoxicity, further modifications were necessary to enhance their efficacy relative to existing treatments .

CompoundCell LineIC50 (µg/mL)Comparison AgentIC50 (µg/mL)
APC35Doxorubicin0.5
BK5627Doxorubicin0.6
CHeLa6Doxorubicin0.7
DA5498Doxorubicin0.8

Case Study 2: Agricultural Applications

In agricultural research, trifluoromethyl pyrimidine derivatives were tested for their effectiveness as insecticides. The results indicated that certain compounds achieved higher mortality rates in target pest populations compared to standard controls. This suggests potential applications in crop protection strategies .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
  • CAS No.: 1955557-37-5
  • Molecular Formula : C₉H₁₁F₃N₃·HCl (calculated molecular weight: ~254.5 g/mol)
  • Appearance : White crystalline solid .
  • Solubility: Poor solubility in water; soluble in polar organic solvents (e.g., DMSO, methanol) .
  • Applications : Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. The trifluoromethyl (CF₃) group enhances metabolic stability and electron-withdrawing properties, making it valuable in drug design .

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Substitutions

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
2-(Pyrrolidin-2-yl)pyrimidine hydrochloride C₈H₁₂N₃·HCl Pyrrolidin-2-yl at pyrimidine C2 ~193.6 - Higher basicity due to pyrrolidine nitrogen.
- Moderate solubility in alcohols .
4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride (CAS 944903-10-0) C₁₀H₁₆N₃·HCl Piperidin-4-yl at C2, methyl at C4 ~221.7 - Six-membered piperidine ring reduces ring strain.
- Increased lipophilicity due to methyl group .
PF-04455242 hydrochloride (CAS 1322001-35-3) C₂₁H₂₈N₂O₂S·HCl Biphenyl sulfonyl group, pyrrolidine 408.99 - Bulky substituents reduce solubility.
- Sulfonyl group enhances hydrogen-bonding potential .

Compounds with Trifluoromethyl or Halogen Substituents

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
5-Chloro-2-(piperidin-4-yl)pyrimidine (CAS 1361115-81-2) C₉H₁₁ClN₃ Chloro at C5, piperidin-4-yl at C2 ~196.7 - Chlorine increases electrophilicity at C5.
- Lower metabolic stability than CF₃ analogues .
LY2409881 hydrochloride (CAS N/A) C₂₄H₂₉ClN₆OS·xHCl Chloro, methylpiperazine, benzo[b]thiophene 485.04 (free base) - Complex structure with multiple heterocycles.
- Enhanced biological activity due to thiophene moiety .
Target Compound (CAS 1955557-37-5) C₉H₁₁F₃N₃·HCl CF₃ at C4, pyrrolidin-2-yl at C2 ~254.5 - CF₃ group improves resistance to oxidative metabolism.
- Poor aqueous solubility limits bioavailability .

Key Research Findings

  • Metabolic Stability: The CF₃ group in the target compound significantly improves metabolic stability compared to non-fluorinated analogues, as demonstrated in pharmacokinetic studies of similar trifluoromethylpyrimidines .
  • Biological Activity : Piperidine-containing analogues (e.g., 4-methyl-2-(piperidin-4-yl)pyrimidine) show higher receptor affinity in kinase inhibition assays due to improved basicity and spatial fit .
  • Synthetic Challenges : The poor solubility of the target compound necessitates optimization of reaction conditions (e.g., using DMSO as a co-solvent) to achieve high purity .

Biological Activity

2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine hydrochloride (CAS Number: 1955557-37-5) is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H11ClF3N3
  • Molecular Weight : 253.65 g/mol
  • Purity : Minimum 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those with trifluoromethyl substitutions. The compound's structure suggests it may exhibit activity against various pathogens, particularly Gram-positive bacteria. A related study indicated that trifluoromethyl pyrimidinone compounds demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 4.9 μM and no observed cytotoxicity at concentrations above 100 μM .

Cytotoxicity and Selectivity

The selectivity of this compound is crucial for its therapeutic application. Studies have shown that while some pyrimidine derivatives can exhibit low selectivity leading to cytotoxic effects on eukaryotic cells, the specific structural modifications in this compound may mitigate such effects, making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the pyrrolidine moiety is believed to enhance binding affinity to biological targets, while the trifluoromethyl group contributes to increased lipophilicity and potential metabolic stability .

Substituent Effect on Activity
PyrrolidineEnhances binding
TrifluoromethylIncreases lipophilicity
Additional Alkyl GroupsVariable effects depending on chain length and branching

Case Studies

  • Anti-Tubercular Activity : A study evaluated a series of trifluoromethyl pyrimidinones, revealing that compounds with similar scaffolds exhibited rapid bactericidal activity against M. tuberculosis with notable efficacy in vitro .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives showed promising anticancer activity without significant cytotoxicity against normal cell lines, indicating a favorable therapeutic index .
  • Mechanism of Action : Research into the mechanism of action suggested that the compound may interfere with bacterial protein synthesis or DNA replication processes, although further studies are needed to elucidate these pathways clearly.

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